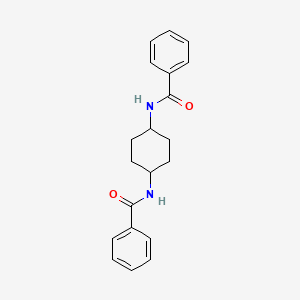

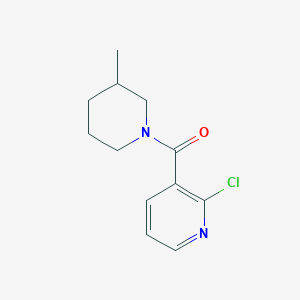

N-(4-benzamidocyclohexyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

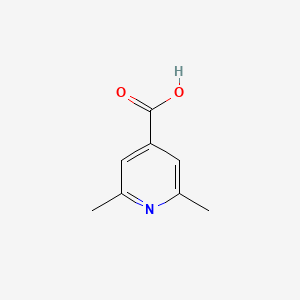

Benzamides are a class of compounds containing a benzamide moiety, which consists of a benzene ring attached to an amide functional group . They are used widely in the pharmaceutical, paper, and plastic industries, and also as an intermediate product in the synthesis of therapeutic agents .

Synthesis Analysis

Benzamides can be synthesized through direct condensation of carboxylic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth .Molecular Structure Analysis

The molecular structure of benzamides consists of a benzene ring attached to an amide functional group . The exact structure of “N-(4-benzamidocyclohexyl)benzamide” would depend on the specific locations and orientations of the benzamidocyclohexyl groups.Chemical Reactions Analysis

Benzamides can undergo a variety of chemical reactions, including reactions with carboxylic acids and amines at high temperatures .Physical And Chemical Properties Analysis

The physical and chemical properties of benzamides can vary depending on the specific compound. For example, N-Benzylbenzamide has a molecular weight of 211.26 and a melting point of 104-106 °C .Applications De Recherche Scientifique

Organic Synthesis and Catalysis

- Rh-catalyzed Oxidative Coupling : A method for the synthesis of isoquinolones from benzamides and alkynes via oxidative ortho C-H activation has been developed, demonstrating the utility of benzamides in constructing polycyclic amides and heterocycles (Song et al., 2010).

- Chemoselective N-benzoylation : The N-benzoylation of aminophenols employing benzoylisothiocyanates has been explored, yielding compounds of biological interest (Singh et al., 2017).

Medicinal Chemistry and Drug Design

- Histone Deacetylase Inhibitor : The compound MGCD0103, an isotype-selective small molecule histone deacetylase (HDAC) inhibitor, shows promise as an anticancer drug, highlighting the potential of benzamide derivatives in cancer therapy (Zhou et al., 2008).

- Alkaline Phosphatase Inhibition : Benzamide derivatives have been evaluated for their inhibitory potential against human recombinant alkaline phosphatase, indicating potential applications in medicinal chemistry (Saeed et al., 2015).

Materials Science

- Polyamide Synthesis : A convenient method for the synthesis of well-defined aromatic polyamides has been reported, showcasing the versatility of benzamide compounds in materials science (Yokozawa et al., 2005).

Anti-Tubercular Agents

- Anti-Tubercular Scaffold : The synthesis and evaluation of novel benzamide derivatives for in vitro anti-tubercular activity against Mycobacterium tuberculosis have been conducted, demonstrating the potential of benzamide scaffolds in developing new anti-tubercular drugs (Nimbalkar et al., 2018).

Enzyme Inhibitors and Anticonvulsant Activity

- Anticonvulsant and Analgesic Potential : The synthesis and evaluation of certain benzamide derivatives for their anticonvulsant and analgesic potential have been explored, indicating the therapeutic applications of these compounds (Aboul-Enein et al., 2014).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

N-(4-benzamidocyclohexyl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O2/c23-19(15-7-3-1-4-8-15)21-17-11-13-18(14-12-17)22-20(24)16-9-5-2-6-10-16/h1-10,17-18H,11-14H2,(H,21,23)(H,22,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUDRVFHSKWNDDA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1NC(=O)C2=CC=CC=C2)NC(=O)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60404661 |

Source

|

| Record name | Benzamide, N,N'-1,4-cyclohexanediylbis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60404661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

153250-59-0 |

Source

|

| Record name | Benzamide, N,N'-1,4-cyclohexanediylbis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60404661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-2-[(4-bromophenyl)sulfonyl]-3-[4-(methylsulfanyl)phenyl]-2-propenenitrile](/img/structure/B1307872.png)